

Technical Whitepaper: Characterization and Application of Chlorzoxazone-13C,15N,d2

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Chlorzoxazone-13C,15N,d2

Cat. No.: B1165048

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Executive Summary

Chlorzoxazone-13C,15N,d2 is a quadruple-labeled isotopologue of the centrally acting muscle relaxant Chlorzoxazone. It is engineered as a surrogate internal standard for the quantitative analysis of Chlorzoxazone in biological matrices (plasma, urine) using LC-MS/MS. By incorporating Carbon-13, Nitrogen-15, and Deuterium, this isotopologue achieves a mass shift of +4 Da, eliminating spectral crosstalk (the "M+0" effect) while maintaining chromatographic behavior nearly identical to the analyte.

Part 1: Chemical Identity & Structural Characterization

Chemical Structure Analysis

The core structure of Chlorzoxazone is 5-chloro-3H-1,3-benzoxazol-2-one.^[1] The labeled variant incorporates stable isotopes at specific, metabolically stable positions to prevent label loss during ionization or in vivo metabolism (if used as a tracer).

- Parent Compound: Chlorzoxazone^{[1][2][3][4][5][6][7][8][9][10][11]}

- Labeled Compound: **Chlorzoxazone-13C,15N,d2**^[12]
- Isotopic Modifications:
 - C: Position 2 (Carbonyl carbon of the oxazole ring).
 - N: Position 3 (Nitrogen of the oxazole ring).
 - D (H): Positions 4 and 6 (Benzene ring protons).

Molecular Weight & Formula

The introduction of heavy isotopes shifts the molecular weight significantly enough to distinguish it from the parent compound's natural isotope envelope.

Property	Native Chlorzoxazone	Chlorzoxazone- ¹³ C, ¹⁵ N,d ₂	Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">)
Molecular Formula	C ₁₃ H ₁₅ ClN ₂ O	C ₁₃ H ₁₅ D ₂ ClN ₂ O	N/A
Monoisotopic Mass	168.993 Da	172.998 Da	+4.005 Da
Average Mol. Weight [1][10][13][14]	169.57 g/mol	173.56 g/mol	~4.0 Da
CAS Number	95-25-0	N/A (Custom Analog)	-

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Note on Mass Shift: A +4 Da shift is ideal for small molecules (<200 Da). It places the internal standard mass (m/z 173) well beyond the natural

Cl isotope peak of the parent (m/z 171), ensuring a "crosstalk-free" bioanalytical window.

Structural Visualization

The following diagram illustrates the chemical structure and the specific loci of isotopic labeling.

Figure 1: Structural representation of **Chlorzoxazone-13C,15N,d2** showing the specific labeling positions.

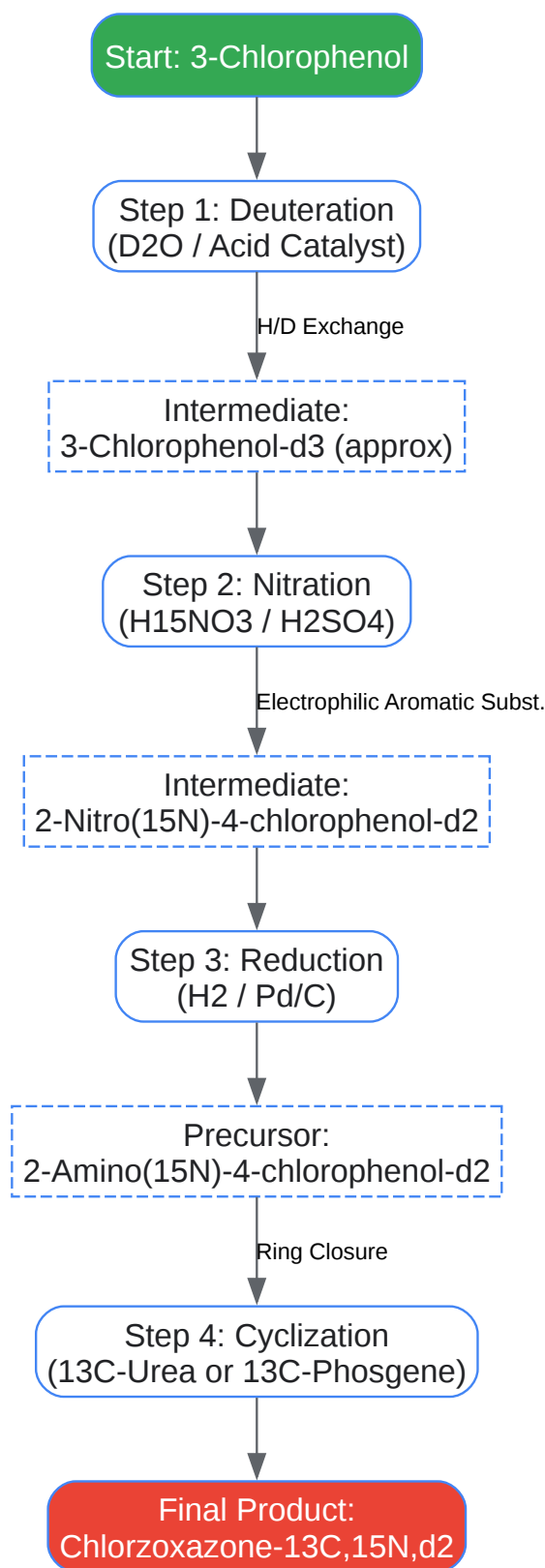
Part 2: Synthesis Logic & Manufacturing

To ensure high isotopic purity (>98%), the synthesis must introduce labels using high-efficiency precursors. The retrosynthetic analysis below demonstrates a logical pathway for creating this specific isotopologue.

Retrosynthetic Strategy

- Ring Closure (C2 Label): The oxazolone ring is typically closed using a carbonyl source. Using C-Urea or C-Phosgene introduces the Carbon-13 label at position 2.
- Nitrogen Incorporation (N3 Label): The nitrogen atom originates from the amino group of the precursor phenol. This implies the use of N-Nitric Acid during the nitration of the starting chlorophenol.
- Deuteration (C4, C6 Labels): The aromatic protons are exchanged or the ring is constructed from deuterated precursors. Acid-catalyzed H/D exchange on the phenol ring (ortho/para direction) is a viable route to introduce Deuterium at positions 4 and 6 relative to the hydroxyl group.

Synthesis Workflow Diagram



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Figure 2: Logical retrosynthetic pathway for the production of the multi-labeled isotopologue.

Part 3: Bioanalytical Application (LC-MS/MS)

Role as Internal Standard

In regulated bioanalysis (FDA/EMA guidelines), **Chlorzoxazone-13C,15N,d2** serves as the ideal internal standard because it corrects for:

- Matrix Effects: Ion suppression or enhancement in the ESI source.
- Extraction Efficiency: Variability in liquid-liquid extraction (LLE) or protein precipitation.
- Retention Time Shifts: Minimal shift compared to non-deuterated analogs.

Mass Spectrometry Transitions (MRM)

For a Triple Quadrupole (QqQ) system, the following Multiple Reaction Monitoring (MRM) transitions are recommended. The fragmentation usually involves the loss of the carbonyl group (CO).

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Polarity
Chlorzoxazone	168.0 [M-H]	132.0 [M-H-HCl]	-25	Negative
Chlorzoxazone-13C,15N,d2	172.0 [M-H]	136.0	-25	Negative

Note: Chlorzoxazone is typically analyzed in Negative Electrospray Ionization (ESI-) mode due to the acidic proton on the nitrogen.

The "Deuterium Effect" on Chromatography

While

C and

N isotopes do not affect retention time, Deuterium (

H) can cause a slight decrease in retention time on Reverse Phase (C18) columns due to a slightly lower lipophilicity.

- Risk: If the IS elutes too far from the analyte, it may not experience the exact same matrix suppression.
- Mitigation: By limiting the deuterium count to 2 (d2) and combining it with

C/

N, this standard minimizes the retention time shift (< 0.1 min) while maximizing the mass difference (+4 Da).

Part 4: Experimental Protocol

Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL primary stock.

- Weighing: Accurately weigh 1.0 mg of **Chlorzoxazone-13C,15N,d2** into a glass vial.
- Solvent Selection: Dissolve in Methanol (MeOH) or Acetonitrile (ACN). Do not use water for the stock solution as solubility is limited (~0.2 mg/mL in water).
- Mixing: Vortex for 1 minute. Sonicate for 5 minutes if visible particles remain.
- Storage: Aliquot into amber glass vials. Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).

Working Solution (Spiking)

Objective: Prepare a 100 ng/mL IS spiking solution.

- Dilute the Stock Solution (1 mg/mL) 1:100 in 50:50 Methanol:Water to get 10 µg/mL.
- Perform a secondary dilution (1:100) to reach 100 ng/mL.
- Usage: Add 50 µL of this working solution to every 100 µL of plasma sample before extraction.

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